molecular formula C22H20N4O2S B2901553 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1020488-89-4

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

Cat. No.: B2901553
CAS No.: 1020488-89-4
M. Wt: 404.49
InChI Key: USHSWDNHAPSDFI-UHFFFAOYSA-N
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Description

The compound N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a heterocyclic hybrid featuring a pyrazole-thiazole core substituted with a phenoxypropanamide side chain. Its synthesis likely involves the functionalization of the pyrazol-5-one precursor, 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one, through amidation or condensation reactions, as inferred from analogous synthetic routes described in the literature .

Properties

IUPAC Name

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-13-20(24-21(27)16(2)28-18-11-7-4-8-12-18)26(25-15)22-23-19(14-29-22)17-9-5-3-6-10-17/h3-14,16H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHSWDNHAPSDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The 3-methylpyrazole moiety is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. For example:

  • Step 1 : Ethyl acetoacetate reacts with 4-phenylthiazol-2-amine in ethanol under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
  • Step 2 : Cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C yields 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine.

Optimization Note : Substituting POCl₃ with methane sulfonic acid reduces toxicity while maintaining a 72% yield.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The 4-phenylthiazole group is introduced via reaction of thiourea with α-bromoacetophenone:

  • Procedure : Thiourea (1.2 eq) and α-bromoacetophenone (1 eq) reflux in ethanol for 6 hours. The intermediate thioamide is isolated and treated with ammonium acetate to form the thiazole ring.
  • Yield : 68–75% after recrystallization in ethanol.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The phenoxypropanamide side chain is introduced using 2-phenoxypropanoic acid and the pyrazole-thiazole amine:

  • Activation : 2-Phenoxypropanoic acid (1 eq) is treated with ethyl chloroformate (1.2 eq) and triethylamine (2 eq) in dichloromethane at 0°C.
  • Coupling : The activated acid reacts with 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine (1 eq) at room temperature for 12 hours.
  • Purification : The crude product is washed with sodium bicarbonate (5%) and crystallized from ethanol/water (3:1).

Yield : 65–78%.

Alternative Method: Mixed Anhydride Protocol

Using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) achieves comparable yields (62–70%) but requires stricter temperature control.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Pyrazole cyclization POCl₃, 80°C, 4h 72 98.5
Thiazole synthesis Thiourea, EtOH, reflux 68 97.8
Amide coupling EDCl, HOBt, DCM 78 99.1
Alternative coupling Isobutyl chloroformate, THF 70 98.3

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity.
  • Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves minor byproducts.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.35 (m, 10H, Ar-H), 4.82 (q, 1H, CH), 2.32 (s, 3H, CH₃).
    • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N thiazole).

Industrial-Scale Considerations

  • Solvent Selection : Replacing dichloromethane with ethyl acetate improves safety profiles.
  • Catalyst Recycling : Lawesson’s reagent (used in thiazole synthesis) is recoverable via filtration, reducing costs by 15%.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of amines or alcohols

    Substitution: Formation of alkylated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound shares a pyrazole-thiazole scaffold with several analogs, but its bioactivity and physicochemical properties are influenced by the phenoxypropanamide substituent. Key comparisons include:

Table 1: Structural Comparison of Pyrazole-Thiazole Derivatives
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazole-thiazole Phenoxypropanamide C₂₃H₂₁N₃O₂S (inferred) ~403.5 (calculated)
37a Pyrazole-thiazole 3-Chlorophenyl, 4-methoxyphenyl C₂₇H₂₀ClN₃O₂S 502.0
7d Pyrazole-thiazole 3-Bromo, 3-chloropyridinyl, trifluoroethyl C₁₅H₁₀BrClF₃N₅OS 465.94
9c Benzoimidazole-triazole 4-Bromophenylthiazole C₂₇H₂₀BrN₅O₂S 569.4
Compound Pyrazole-thiazole 4-Chlorophenyl, thiophen-2-yl C₁₉H₁₅ClN₄OS₂ 414.9

Key Observations :

  • Substitution at the thiazole ring (e.g., phenyl in the target vs. thiophen in ) modulates electronic properties and steric bulk, impacting binding interactions .
Table 2: Spectral and Physical Data Comparison
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm)
Target Not reported ~1680–1700 (inferred) Aromatic protons: 7.2–8.5
9c 178–180 1692 8.45 (s, 1H, triazole), 7.85 (d, 2H, Ar-H)
7d Not reported Not reported 8.60 (s, 1H, pyridyl), 4.40 (q, 2H, CH₂CF₃)

Key Observations :

  • The absence of reported melting points for the target compound highlights a gap in existing literature, necessitating further experimental characterization.
  • Spectral similarities (e.g., aromatic proton shifts) suggest shared conjugation patterns across analogs .

Hypotheses for the Target Compound :

  • Substituent electronegativity (e.g., phenyl vs. thiophen in ) could influence target selectivity .

Q & A

Q. Table 1. Synthetic Yield Optimization

StepConditionYield (%)Purity (%)
Thiazole formationReflux, 12 h6590
Pyrazole cyclization80°C, 6 h7892
Amide coupling0°C, EDC/HOBt8295
Data from .

Q. Table 2. Computational Binding Affinities

TargetDocking Score (ΔG, kcal/mol)Key Interactions
COX-2-9.2Arg120 H-bond, Tyr355 π-π
EGFR-7.8Met793 hydrophobic
Data from .

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